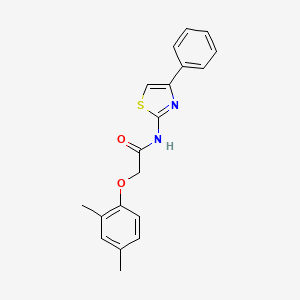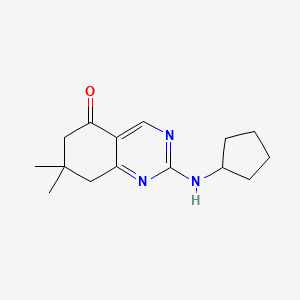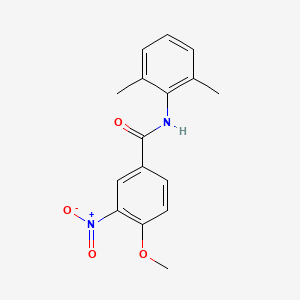
N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly known as MMMPG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPG is a member of the sulfonylurea family of compounds and has been found to exhibit promising properties in the treatment of various diseases and conditions.
Mécanisme D'action
The mechanism of action of MMMPG involves the inhibition of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This results in the depolarization of the cell membrane and the subsequent release of insulin. MMMPG has also been found to inhibit the production of pro-inflammatory cytokines and modulate the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects
MMMPG has been shown to lower blood glucose levels in animal models of diabetes and improve insulin sensitivity. The compound has also been found to reduce inflammation and oxidative stress in various tissues. Additionally, MMMPG has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMMPG in lab experiments is its high potency and specificity for KATP channels. This allows for precise control of insulin secretion and glucose homeostasis in experimental models. However, one of the limitations of using MMMPG is its potential toxicity and side effects, which may need to be carefully monitored in experimental settings.
Orientations Futures
There are several potential future directions for research on MMMPG. One area of interest is the development of novel derivatives of MMMPG with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's anti-inflammatory and anti-cancer properties.
Méthodes De Synthèse
The synthesis of MMMPG involves the reaction of 2-methoxy-5-methylphenylamine with benzenesulfonyl chloride, followed by the reaction with N-phenylglycine. The final product is obtained by the reaction of the intermediate with methylsulfonyl chloride. The synthesis of MMMPG is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
MMMPG has been extensively studied for its potential therapeutic applications in various diseases and conditions. The compound has been found to exhibit antidiabetic, anti-inflammatory, and neuroprotective properties. MMMPG has also been investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-9-10-16(23-2)15(11-13)18-17(20)12-19(24(3,21)22)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMKHZJOSQJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5871214.png)


![N-[2-(4-fluorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5871232.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5871238.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)


![[3-(2-nitrovinyl)-1H-indol-1-yl]acetic acid](/img/structure/B5871255.png)
![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)


![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)